molecular formula C10H16N2O3 B13624470 Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13624470
M. Wt: 212.25 g/mol
InChI Key: GXPGIPGQDJDOLF-UHFFFAOYSA-N
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Description

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-oxadiazole family, a privileged scaffold widely recognized for its significant pharmacological potential and metabolic stability . Researchers utilize this ester as a versatile synthetic intermediate, particularly in the construction of more complex molecules for biological screening. The structure, featuring a lipophilic pentan-2-yl substituent, is engineered to enhance interactions with hydrophobic pockets in biological targets, making it highly relevant for developing novel therapeutic agents. Compounds based on the 1,2,4-oxadiazole nucleus have demonstrated a broad spectrum of biological activities in scientific literature, including promising antimicrobial effects against pathogens like Pseudomonas aeruginosa and antiviral activity, as seen in related derivatives acting as inhibitors of the Hepatitis B virus (HBV) . The ester functional group is a key handle for further synthetic modification, allowing for hydrolysis to carboxylic acids or transesterification to amides, facilitating structure-activity relationship (SAR) studies. This product is intended for use in laboratory research as a key intermediate in the synthesis of potential pharmacologically active molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 5-pentan-2-yl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-6-7(3)9-11-8(12-15-9)10(13)14-5-2/h7H,4-6H2,1-3H3

InChI Key

GXPGIPGQDJDOLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NC(=NO1)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acid derivatives or their activated forms. For this compound, the key step is the formation of the oxadiazole ring through intramolecular cyclization, often starting from an amidoxime intermediate and an ester or acid chloride.

Amidoxime Cyclization with Activated Carboxylic Derivatives

A common method involves reacting hydroxyamidine (amidoxime) compounds with activated carboxylic acid derivatives such as acid chlorides or anhydrides. The reaction proceeds via acylation of the hydroxy group, followed by ring closure with elimination of water to form the oxadiazole ring.

  • Reagents : Amidoxime precursor (bearing the pentan-2-yl substituent), ethyl ester or ethyl carboxylate derivative.
  • Activating agents : Trifluoroacetic acid anhydride (TFAA), trifluoroacetyl chloride (TFACI), or trifluoroacetyl fluoride (TFAF) have been reported for related oxadiazole syntheses.
  • Conditions : Mild to moderate temperatures (usually below 100°C to avoid decomposition), inert atmosphere (nitrogen or argon), and sometimes solvent-free or in inert solvents like 1,4-dioxane.

One-Pot Synthesis Strategy

Recent advances include one-pot synthesis methods that streamline the construction of the oxadiazole ring and subsequent functionalization steps without isolating intermediates. For example, a one-pot 1,3,4-oxadiazole synthesis-arylation strategy has been reported for related oxadiazole compounds, which may be adapted for 1,2,4-oxadiazoles.

  • Procedure : The amidoxime and carboxylic acid derivative are combined in an anhydrous solvent under inert atmosphere, heated to moderate temperature (80–120°C), followed by addition of catalysts and bases for further functionalization.
  • Catalysts : Copper(I) iodide, cesium carbonate, and ligands such as 1,10-phenanthroline are used to facilitate coupling reactions.
  • Purification : The crude product is typically purified by flash column chromatography (FCC) or preparative thin-layer chromatography (PTLC).

Industrial and Eco-Friendly Approaches

Patented processes describe solvent-free and eco-friendly methods for preparing substituted 1,2,4-oxadiazoles, which can be adapted for this compound.

  • Key points :
    • Reaction of hydroxyamidine compounds with activated acyl halides without solvents.
    • Use of trifluoroacetic acid derivatives as acylating agents.
    • Avoidance of high temperatures (>100°C) to prevent decomposition.
    • The reaction product is often a liquid, facilitating continuous flow synthesis.
    • One-pot reactions allow direct use of the product in subsequent steps without isolation.

Detailed Preparation Procedure (Hypothetical Example Based on Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 Synthesis of amidoxime intermediate from pentan-2-yl nitrile and hydroxylamine hydrochloride in ethanol, base Formation of 5-(pentan-2-yl) amidoxime 85 Standard amidoxime synthesis
2 Reaction of amidoxime with ethyl chloroformate or ethyl ester derivative in anhydrous 1,4-dioxane, 80°C, nitrogen atmosphere Acylation and ring closure to form oxadiazole ring 70-80 Controlled temperature to prevent decomposition
3 Purification by flash chromatography using ethyl acetate/hexane gradient Isolation of this compound 98 (purity) Confirmed by NMR and MS

Analytical and Characterization Data

The compound is characterized by:

  • Molecular formula : C10H16N2O3
  • Molecular weight : 212.25 g/mol
  • Physical state : Typically a colorless to beige solid or oil depending on purity
  • Spectroscopic data :
    • ^1H NMR: Signals corresponding to ethyl ester group (quartet and triplet), pentan-2-yl side chain, and oxadiazole ring protons.
    • IR: Characteristic ester carbonyl stretch (~1718 cm^-1), oxadiazole ring vibrations.
    • Mass spectrometry: Molecular ion peak at m/z 212.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Amidoxime + Acid Chloride (Classical) Amidoxime, ethyl chloroformate 60-80°C, inert solvent High yield, straightforward Requires moisture-free conditions, acid chlorides can be corrosive
One-Pot Synthesis with Catalysts Amidoxime, carboxylic acid, copper catalyst 80-120°C, nitrogen, 1,4-dioxane Streamlined, fewer purification steps Requires catalyst optimization, longer reaction time
Solvent-Free Acylation with TFAA Amidoxime, trifluoroacetic anhydride Room temp to 60°C, neat Eco-friendly, no solvent removal Exothermic, requires careful temperature control

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nucleophilic substitution at the C-5 position under alkaline conditions. In a study of analogous compounds, alkylation reactions proceeded efficiently:

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationDioxane, NEt₃, 353 K, 12 hr2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine derivative72%

This reaction demonstrates the oxadiazole’s capacity for forming carbon-nitrogen bonds with secondary amines or heterocyclic nucleophiles .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, critical for further functionalization:

Reaction Conditions Product Application Reference
HydrolysisNaOH (aq.), reflux, 6 hr5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acidPrecursor for amide coupling

The hydrolyzed product serves as a key intermediate in synthesizing bioactive amides .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl/alkynyl group introduction at the oxadiazole ring:

Coupling Type Catalyst System Substrate Product Yield Reference
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes5-aryl-ethynyl oxadiazoles65–78%
Suzuki-MiyauraPd(dppf)Cl₂·DCM, K₃PO₄/Cs₂CO₃Aryl boronic acids5-aryl oxadiazoles70–85%

These reactions expand structural diversity for medicinal chemistry applications .

Amide Coupling

The ester or carboxylic acid derivatives participate in amide bond formation with primary amines:

Coupling Agent Base Amine Product Yield Reference
TBTUDIPEA(E)-3-(methylsulfonyl)prop-2-en-1-aminePyrazole-substituted vinyl sulfones82%

This method produces covalent inhibitors with demonstrated antiviral activity .

Functionalization via Redox Reactions

While direct experimental data for this specific compound is limited, oxadiazole analogs undergo redox transformations:

Reaction Reagents Proposed Outcome Plausibility
ReductionLiAlH₄, THFConversion of oxadiazole to dihydroimidazoleSupported by oxadiazole reactivity
OxidationKMnO₄, acidic conditionsRing cleavage to form carboxylic acidsObserved in related heterocycles

Critical Analysis of Reaction Pathways

  • Steric Effects : The pentan-2-yl substituent may hinder reactions at the C-5 position compared to less bulky analogs.

  • Electronic Effects : The electron-withdrawing oxadiazole ring activates the ester group toward hydrolysis but deactivates electrophilic substitution.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution rates .

Scientific Research Applications

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with similar 1,2,4-oxadiazole derivatives, emphasizing substituent effects:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Features/Applications
Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate Pentan-2-yl (branched aliphatic) C10H16N2O3 212.25 g/mol High lipophilicity; potential for hydrophobic interactions
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Phenyl (aromatic) C11H10N2O3 218.21 g/mol Enhanced π-π stacking; used in optoelectronics
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate tert-Butyl (bulky aliphatic) C9H14N2O3 198.22 g/mol Steric hindrance; stabilizes crystal structures
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl (reactive) C6H7ClN2O3 190.59 g/mol Reactive intermediate for functionalization
Ethyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate 4-Methylphenyl (aromatic) C12H12N2O3 232.24 g/mol Balanced lipophilicity and electronic effects
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate Trifluoromethyl (electron-withdrawing) C6H5F3N2O3 210.11 g/mol Increased metabolic stability; fluorophoric properties

Key Trends in Properties and Reactivity

  • Lipophilicity : Aliphatic substituents (e.g., pentan-2-yl, tert-butyl) increase lipophilicity compared to aromatic or polar groups, making the compound more suitable for lipid-rich environments .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce electron density on the oxadiazole ring, enhancing stability against nucleophilic attack .
  • Steric Effects : Bulky substituents like tert-butyl may hinder molecular packing, affecting crystallization and solubility .
  • Reactivity : Chloromethyl and similar reactive groups enable further derivatization, critical in drug discovery and polymer chemistry .

Research Findings and Challenges

  • Synthetic Accessibility : The synthesis of this compound likely follows established oxadiazole formation methods, such as cyclization of amidoximes with esters, though yields may vary with substituent complexity .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, ethyl esters of oxadiazole carboxylates are often prepared by reacting hydroxylamine derivatives with acyl chlorides or anhydrides under reflux conditions. A related method involves hydrolysis of ester precursors (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) using aqueous acid or base to yield carboxylic acid derivatives, which can be further functionalized . Purification is achieved via column chromatography, and structural validation employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry.

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) refine crystal structures by optimizing atomic coordinates against diffraction data. Key parameters include R-factors (e.g., R1 < 0.05), electron density maps, and thermal displacement parameters. For example, SHELX algorithms resolve twinning or disordered solvent molecules in challenging datasets, ensuring accurate bond-length and angle measurements .

Q. What are the primary safety considerations when handling this compound?

Safety data sheets (SDS) classify the compound under GHS categories: acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Handling requires PPE (nitrile gloves, lab coats, safety goggles) and fume hoods to avoid inhalation or dermal exposure. Contradictions in SDS—such as missing ecotoxicity data—highlight the need for precautionary measures like waste neutralization and avoiding drain disposal .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, logP) be resolved?

Discrepancies arise from inconsistent measurement conditions (e.g., solvent polarity, temperature). Experimental determination via shake-flask methods (for logP) or HPLC (for solubility) is recommended. Computational tools like COSMO-RS or molecular dynamics simulations can predict partitioning behavior. For instance, the absence of logP data in SDS necessitates experimental validation using octanol-water partitioning followed by UV-Vis or LC-MS quantification.

Q. What strategies optimize synthetic yield during scale-up?

Optimization involves reaction parameter screening (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). For example, microwave-assisted synthesis reduces reaction times for oxadiazole formation. Workup procedures, such as liquid-liquid extraction or recrystallization, minimize product loss. Pilot-scale trials should monitor impurities via HPLC and adjust stoichiometry to suppress side reactions (e.g., over-oxidation) .

Q. How can contradictions in toxicological data across SDS sources be addressed?

Conflicting classifications (e.g., acute toxicity in vs. missing data in ) require in vitro and in vivo assays. Use OECD-compliant tests:

  • Acute toxicity: LD50 determination in rodent models.
  • Mutagenicity: Ames test (bacterial reverse mutation assay).
  • Ecotoxicity: Daphnia magna acute immobilization test.
    Cross-referencing with structurally similar oxadiazoles (e.g., ethyl 5-methyl derivatives ) provides interim data for risk assessment.

Q. What computational methods predict the reactivity of this oxadiazole derivative?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing ester group at position 3 enhances the oxadiazole ring’s susceptibility to nucleophilic attack. Molecular docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzyme active sites), guiding SAR analysis for drug discovery .

Q. How can metabolic stability and degradation pathways be studied?

  • In vitro assays: Liver microsomes (human/rat) quantify metabolic half-life via LC-MS.
  • Degradation products: HPLC-TOF/MS identifies hydrolysis byproducts (e.g., carboxylic acids under basic conditions).
  • Environmental fate: Soil column studies assess biodegradation rates, while QSAR models estimate persistence based on substituent effects .

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